molecular formula C19H30O3 B15168634 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone CAS No. 649551-92-8

1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone

Cat. No.: B15168634
CAS No.: 649551-92-8
M. Wt: 306.4 g/mol
InChI Key: RAUBTQGALFUERX-UHFFFAOYSA-N
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Description

1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is an organic compound with the molecular formula C19H30O3 and a molecular weight of 306.445 g/mol It is characterized by the presence of a decyl chain, a hydroxyphenyl group, and a methoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone typically involves the reaction of 4-decyl-2-hydroxybenzaldehyde with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 1-(4-Decyl-2-hydroxyphenyl)-2-oxoethanone.

    Reduction: 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanol.

    Substitution: 1-(4-Decyl-2-hydroxyphenyl)-2-(substituted)ethanone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is not well-defined. its biological activity is likely mediated through interactions with cellular targets such as enzymes and receptors. The hydroxyphenyl group may participate in hydrogen bonding and other non-covalent interactions, while the decyl chain may influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

649551-92-8

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

1-(4-decyl-2-hydroxyphenyl)-2-methoxyethanone

InChI

InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-16-12-13-17(18(20)14-16)19(21)15-22-2/h12-14,20H,3-11,15H2,1-2H3

InChI Key

RAUBTQGALFUERX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=C(C=C1)C(=O)COC)O

Origin of Product

United States

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